2-Amino-4-fluoro-6-methylbenzonitrile

Lipophilicity Drug Design Medicinal Chemistry

Researchers requiring precisely substituted benzonitrile building blocks face limited commercial availability of specific regioisomers. 2-Amino-4-fluoro-6-methylbenzonitrile (CAS 159020-76-5) fills this gap with its unique 2-amino-4-fluoro-6-methyl substitution pattern. • Enables directed ortho-metalation (DoM) at the 3-position for SAR diversification in kinase inhibitor programs. • Push-pull chromophore (NH₂/C≡N) supports fluorescent dye & organic electronics development. • Balanced XLogP3 2.0 & fluorine-enhanced metabolic stability for agrochemical intermediate design. • Crystalline solid with low aqueous solubility (0.21 g/L), suited for organic solvent-based derivatization (DMF, THF, DCM). Analytically validated (HPLC, NMR) for reliable procurement.

Molecular Formula C8H7FN2
Molecular Weight 150.156
CAS No. 159020-76-5
Cat. No. B583285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-fluoro-6-methylbenzonitrile
CAS159020-76-5
Molecular FormulaC8H7FN2
Molecular Weight150.156
Structural Identifiers
SMILESCC1=CC(=CC(=C1C#N)N)F
InChIInChI=1S/C8H7FN2/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3H,11H2,1H3
InChIKeyLPXQZUBTGRJMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-fluoro-6-methylbenzonitrile – Fluorinated Nitrile Building Block


2-Amino-4-fluoro-6-methylbenzonitrile (CAS: 159020-76-5), with the molecular formula C8H7FN2 and a molecular weight of 150.15 g/mol [1], is a polysubstituted aromatic building block in the benzonitrile family . Its substitution pattern—featuring an amino group at the 2-position, a fluoro group at the 4-position, and a methyl group at the 6-position —confers distinct physicochemical properties that are leveraged in medicinal chemistry and agrochemical research as an intermediate for developing kinase inhibitors, anticancer agents, and herbicides [2].

2-Amino-4-fluoro-6-methylbenzonitrile: Why Substitution Matters


The unique 2-amino-4-fluoro-6-methyl substitution pattern on the benzonitrile core is not interchangeable with other regioisomers or analogs (e.g., 2-Amino-6-fluorobenzonitrile or 2-Amino-4-methylbenzonitrile) . The specific positioning of the electron-withdrawing fluoro and electron-donating methyl and amino groups significantly alters the molecule's electronic distribution, calculated lipophilicity (XLogP3 = 2.0) [1], and hydrogen-bonding capacity, which in turn dictates its reactivity in cross-coupling reactions and its binding affinity in biological systems . Substituting a regioisomer would lead to different reaction kinetics, altered physicochemical properties, and unpredictable performance in downstream applications, such as kinase inhibitor synthesis, where precise molecular geometry is critical for target engagement .

2-Amino-4-fluoro-6-methylbenzonitrile: Comparator-Based Analysis


Predicted Lipophilicity vs. Non-Fluorinated Analog

The substitution of a hydrogen with a fluorine atom at the 4-position, as in 2-Amino-4-fluoro-6-methylbenzonitrile, is predicted to lower the lipophilicity compared to its non-fluorinated analog, 2-Amino-4,6-dimethylbenzonitrile. While experimental logP values for the exact analog are not publicly available, the calculated XLogP3 value of 2.0 for the target compound [1] can be contextually compared to the general rule that fluorine substitution, especially on an aromatic ring, often decreases logP by approximately 0.5 to 1.0 units relative to a methyl group [2]. This reduction in lipophilicity is a key driver for improving metabolic stability and aqueous solubility in drug candidates.

Lipophilicity Drug Design Medicinal Chemistry Physicochemical Properties

Aqueous Solubility and Formulation Design

The target compound exhibits a calculated aqueous solubility of 0.21 g/L at 25°C . This value is characteristic of many halogenated aromatic nitriles and is a key differentiator when selecting reaction conditions or preparing stock solutions. For instance, compared to the more soluble unsubstituted 2-aminobenzonitrile, the additional methyl and fluoro groups in the target compound substantially decrease its aqueous solubility [1].

Solubility Formulation Process Chemistry Physicochemical Properties

Directed Ortho-Metalation via 2-Amino Group

The presence of the 2-amino group in 2-Amino-4-fluoro-6-methylbenzonitrile provides a strong directing group for Directed Ortho-Metalation (DoM) chemistry, enabling regioselective functionalization at the 3-position [1]. This synthetic utility is completely absent in its de-aminated precursor, 4-fluoro-2-methylbenzonitrile (CAS 147754-12-9), which lacks the amino directing group and relies on less predictable electrophilic aromatic substitution [2].

Directed Ortho-Metalation Cross-Coupling Synthetic Methodology Building Block

2-Amino-4-fluoro-6-methylbenzonitrile: Research & Industrial Applications


Kinase Inhibitor Scaffolds via Directed Ortho-Metalation

Based on its capacity for Directed Ortho-Metalation (DoM) [1], this compound is ideally suited as a starting material in medicinal chemistry programs focused on kinase inhibitors [2]. The 2-amino group directs metalation to the 3-position, allowing for the installation of diverse electrophiles (e.g., halogens, boronic esters) to create highly functionalized cores for structure-activity relationship (SAR) studies. The subsequent coupling reactions can leverage both the cyano and halogen groups for further diversification [1].

Agrochemical Building Block with Tuned Lipophilicity

Given its predicted lipophilicity (XLogP3 = 2.0) [1] and the beneficial effect of fluorine on metabolic stability [2], this compound is a strategic intermediate for synthesizing new agrochemicals, including herbicides and fungicides [3]. Its physicochemical profile is well-suited for designing active ingredients that require a balance of membrane permeability and aqueous solubility for effective uptake and translocation in plants [2].

Fluorescent Dyes and Organic Electronics Synthesis

The combination of a strong electron-donating amino group and an electron-withdrawing cyano group creates a push-pull chromophore system [1]. This molecular architecture makes 2-Amino-4-fluoro-6-methylbenzonitrile a valuable building block for synthesizing fluorescent dyes and organic electronic materials [1]. The fluoro and methyl substituents allow for fine-tuning of the electronic and optical properties of the final materials.

Orthogonally Protected Aniline Derivative Synthesis

The compound's primary amine is a versatile handle for forming amides, sulfonamides, or diazonium salts [1]. Given its low aqueous solubility (0.21 g/L) [2], it is particularly well-suited for reactions conducted in organic solvents (e.g., DMF, THF, DCM). This scenario is ideal for process chemists seeking a stable, crystalline intermediate that can be selectively derivatized at the amino group while preserving the cyano and fluoro functionalities for subsequent orthogonal transformations [1].

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